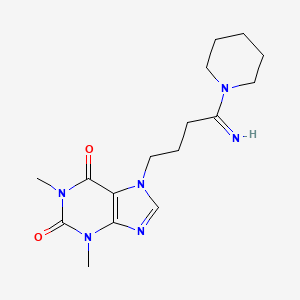
7-(4-Imino-4-piperidin-1-yl-butyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[4-Imino-4-(piperidin-1-yl)butyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring and a purine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-imino-4-(piperidin-1-yl)butyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative. This can be achieved through the reaction of piperidine with appropriate alkylating agents under controlled conditions.
Attachment of the Butyl Chain: The next step involves the introduction of the butyl chain to the piperidine derivative. This is often done using butyl halides in the presence of a base.
Formation of the Purine Core: The purine core is synthesized separately through a series of reactions involving the condensation of appropriate amines and aldehydes.
Coupling Reaction: The final step involves the coupling of the piperidine-butyl derivative with the purine core. This is typically achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
反応の種類
「7-(4-イミノ-4-ピペリジン-1-イル-ブチル)-1,3-ジメチル-3,7-ジヒドロ-プリン-2,6-ジオン」は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: イミノ基を他の官能基に変換する。
還元: プリン環または分子の他の部分を還元する。
置換: 官能基を他の置換基と置き換える。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換試薬: ハロゲン化アルキルやアシルクロリドなど。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンまたはアルデヒドが生成される可能性がありますが、置換により新しいアルキルまたはアシル基が導入される可能性があります。
4. 科学研究への応用
化学
化学において、この化合物は、そのユニークな反応性と、より複雑な分子の構成要素としての可能性について研究されています。
生物学
生物学において、タンパク質や核酸などの生物学的巨大分子との相互作用について調査される可能性があります。
医学
医学において、プリン誘導体は、抗ウイルス、抗がん、抗炎症特性など、治療薬としての可能性について頻繁に研究されています。
産業
産業において、このような化合物は、医薬品、農薬、その他の特殊化学品の合成に使用される可能性があります。
科学的研究の応用
7-[4-Imino-4-(piperidin-1-yl)butyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Pharmacology: The compound is investigated for its potential use in treating neurological disorders due to its interaction with neurotransmitter receptors.
Biochemistry: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
作用機序
「7-(4-イミノ-4-ピペリジン-1-イル-ブチル)-1,3-ジメチル-3,7-ジヒドロ-プリン-2,6-ジオン」の作用機序は、特定の分子標的との相互作用を伴います。これらには、以下が含まれる場合があります。
酵素: 代謝経路に関与する酵素の阻害または活性化。
受容体: 細胞表面の受容体に結合して細胞応答を調節する。
DNA / RNA: 遺伝子発現に影響を与えるために核酸にインターカレーションまたは結合する。
類似化合物との比較
類似化合物
カフェイン: 興奮作用のあるよく知られたプリン誘導体。
テオフィリン: 呼吸器疾患の治療に使用される別のプリン誘導体。
アデノシン: さまざまな生理学的役割を持つ天然のプリンヌクレオシド。
独自性
「7-(4-イミノ-4-ピペリジン-1-イル-ブチル)-1,3-ジメチル-3,7-ジヒドロ-プリン-2,6-ジオン」は、イミノ基やピペリジン部分などの特定の構造的特徴により、独特の生物活性と化学反応性を示す可能性があるため、独特です。
特性
分子式 |
C16H24N6O2 |
|---|---|
分子量 |
332.40 g/mol |
IUPAC名 |
7-(4-imino-4-piperidin-1-ylbutyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H24N6O2/c1-19-14-13(15(23)20(2)16(19)24)22(11-18-14)10-6-7-12(17)21-8-4-3-5-9-21/h11,17H,3-10H2,1-2H3 |
InChIキー |
QRCDBSXVIWTNMD-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCC(=N)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Benzyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B11505051.png)
![Ethyl 3-{[(4-methoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11505053.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B11505056.png)
![6-{[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino}hexanoic acid](/img/structure/B11505062.png)

![5'-(3-chlorophenyl)-3'-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11505074.png)

![1-[2-Methyl-4-(toluene-4-sulfonyl)-oxazol-5-yl]-piperidine](/img/structure/B11505084.png)
![5-[(4-methylphenyl)sulfanyl]-2-phenyl-3H-1,3,4-benzotriazepine](/img/structure/B11505086.png)
![2-[(5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11505088.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11505090.png)

![Isoindole-1,3-dione, 2-[4-allylamino-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-](/img/structure/B11505107.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-1-yl)ethanone](/img/structure/B11505129.png)
